4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Overview
Description
4-Hydroxy-3-nitro-5-propoxybenzaldehyde is an organic compound with the molecular formula C10H11NO5. It is characterized by a benzaldehyde core substituted with hydroxy, nitro, and propoxy groups. This compound is known for its lemon-yellow crystalline appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde typically involves the nitration of 4-hydroxy-5-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The process involves the use of nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar nitration techniques. The reaction is optimized for higher yields and purity, often involving recrystallization steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehydes.
Scientific Research Applications
4-Hydroxy-3-nitro-5-propoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde involves its reactive functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in electron-withdrawing interactions, and the aldehyde group can undergo nucleophilic addition reactions. These interactions make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
4-Hydroxy-3-nitrobenzaldehyde: Lacks the propoxy group, making it less hydrophobic.
4-Hydroxy-5-nitrobenzaldehyde: Different positioning of the nitro group affects its reactivity.
3-Hydroxy-4-nitrobenzaldehyde: Similar structure but different functional group positioning
Uniqueness: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde is unique due to the presence of the propoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to its analogs .
Properties
IUPAC Name |
4-hydroxy-3-nitro-5-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTMRYLMVFWNPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722811 | |
Record name | 4-Hydroxy-3-nitro-5-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871085-51-7 | |
Record name | 4-Hydroxy-3-nitro-5-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.